molecular formula C19H15N5S B5959881 6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B5959881
M. Wt: 345.4 g/mol
InChI Key: NCYHIGOAXOZJLN-UHFFFAOYSA-N
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Description

6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C19H15N5S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.10481667 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticholinesterase Agents

Compounds similar to 6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been synthesized and evaluated as cholinesterase inhibitors. Specifically, derivatives of 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines showed inhibitory effects on acetylcholinesterase (AChE), indicating potential as anticholinesterase agents (Mohsen, 2012).

Antimicrobial Agents

Triazole and triazolothiadiazine derivatives, including those similar to the specified compound, have been synthesized and shown significant antimicrobial activity against various pathogens, suggesting their potential as novel antimicrobial agents (Kaplancikli et al., 2008).

Anticancer Activity

Studies have revealed that derivatives of this compound exhibit antineoplastic activity against a wide range of cancer cell lines, making them promising structures for developing new anticancer agents (Yanchenko et al., 2020).

Structural Characterization

The synthesis and structural characterization of various triazolothiadiazine derivatives, including those structurally related to the specified compound, have been conducted to understand their chemical properties and potential applications (Goh et al., 2010).

Properties

IUPAC Name

6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5S/c1-12-6-8-13(9-7-12)18-21-22-19-24(18)23-17(11-25-19)15-10-20-16-5-3-2-4-14(15)16/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYHIGOAXOZJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
Reactant of Route 2
6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
Reactant of Route 5
6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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